molecular formula C15H14Cl2N2O2 B1385075 N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide CAS No. 1020058-19-8

N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide

Cat. No. B1385075
CAS RN: 1020058-19-8
M. Wt: 325.2 g/mol
InChI Key: TVPWQVISBNZEDK-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide, also known as NAC, is an organic compound commonly used in the scientific research field. It is a derivative of the amino acid cysteine and is primarily used as a precursor to the antioxidant glutathione. NAC is also used as a research tool to study the effects of oxidative stress on cells and organisms.

Scientific Research Applications

  • Hydrogen Bond Studies : Research on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, which are closely related to the chemical structure of interest, reveals significant findings about intramolecular and intermolecular hydrogen bonds. These studies, using methods like FAB mass spectrometry and NMR spectroscopy, contribute to understanding the bonding behavior in similar compounds (Romero & Margarita, 2008).

  • Synthesis Processes : There's research on the synthesis of 4-Choloro-2-hydroxyacetophenone from 3-aminophenol, which involves a series of reactions including acetylation and methylation. This demonstrates the complex chemical processes involved in synthesizing compounds related to the one (Da-wei, 2011).

  • Chemical Structure Analysis : Studies on compounds like 2-Chloro-N-(2,4-dimethylphenyl)acetamide and 2‐Chloro‐N‐(4‐chlorophenyl)acetamide focus on understanding the conformation and geometric parameters of similar molecules. These researches are crucial in deducing the physical and chemical properties of such acetamides (Gowda, Foro, & Fuess, 2007).

  • Molecular Interactions and Reactions : Other studies explore the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines, leading to various heterocyclic compounds. This highlights the reactivity of similar acetamides and their potential for forming diverse chemical structures (Agarwal & Mital, 1976).

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c1-9-6-11(3-5-12(9)16)21-8-15(20)19-10-2-4-13(17)14(18)7-10/h2-7H,8,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPWQVISBNZEDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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